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Compound of Interest

2-Phenyilthiazolidine-4-carboxylic
Compound Name: o
aci

cat. No.: B1218299

This guide provides a comprehensive overview of the spectroscopic data for 2-
Phenylthiazolidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal
chemistry and drug development. The document details its characteristic signatures in Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS),
offering a valuable resource for researchers and scientists.

Molecular Structure and Properties

e Chemical Formula: C10H11NO2S[1]
e Molecular Weight: 209.27 g/mol [1]

 Structure: A thiazolidine ring substituted with a phenyl group at the 2-position and a
carboxylic acid group at the 4-position. The molecule exists as a mixture of diastereomers,
typically the (2R, 4R) and (2S, 4R) epimers, due to the two chiral centers.[2]

Spectroscopic Data

The following sections present the key spectroscopic data for 2-Phenylthiazolidine-4-
carboxylic acid, summarized for clarity and ease of comparison.

NMR spectroscopy is a powerful tool for elucidating the structure of 2-Phenylthiazolidine-4-
carboxylic acid, providing detailed information about the hydrogen and carbon environments.
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The data often reflects a mixture of diastereomers.

Table 1: *H NMR Spectroscopic Data

Chemical Coupling
Shift (o) Multiplicity Constant Assignment Solvent Reference
ppm (J) Hz
Aromatic-H
7.49-7.21 m - DMSO-ds [2]
(5H)
H-2 (epimeric
5.66 /5.50 s - _ DMSO-ds [2]
mixture)
H-4 (epimeric
4.19/3.89 dd/t 4.4,6.8/8.0 _ DMSO-ds [2]
mixture)
3.40-3.28 m - H-5 DMSO-ds [2]
3.12-3.02 m - H-5 DMSO-de [2]
Aromatic-H
7.52 m - Acetone-de [3]
(2H)
Aromatic-H
7.32 m - Acetone-de [3]
(3H)
5.66 S - H-2 Acetone-de [3]
4.01 t 7.5 H-4 Acetone-ds [3]
3.44 m - H-5a Acetone-de [3]
3.21 m - H-5b Acetone-de [3]
Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (3)

Assignment Solvent Reference

ppm

172.90, 172.20 C=0 (Carboxylic Acid) DMSO-ds [2]
Aromatic C

141.20, 138.90 DMSO-ds 2]
(quaternary)

128.50, 128.30,
128.20, 127.60, Aromatic CH DMSO-ds [2]
127.30, 126.90

71.70, 71.10 C-2 DMSO-ds 2]
65.40, 65.00 c-4 DMSO-ds 2]
38.50, 37.90 C-5 DMSO-ds 2]

The IR spectrum reveals the presence of key functional groups. The characteristic broad O-H
stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=0 stretch are
prominent features.

Table 3: IR Spectroscopic Data
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Wavenumber . .
Intensity Assignment Reference

(cm™)

3430 - N-H Stretch [2]
O-H Stretch

3300-2500 Broad ) ) [415]
(Carboxylic Acid)
C-H Stretch

2962, 2928 - o ) [2]
(Aromatic/Aliphatic)
C=0 Stretch

1780-1710 Strong ) ] [6]
(Carboxylic Acid)
C=C Stretch

1622, 1575 - o [2]
(Aromatic Ring)
Aromatic Ring

1494-1425 - o [2]
Vibrations
C-N Stretch / C-O

1381, 1307 - [2]

Stretch

Mass spectrometry confirms the molecular weight of the compound. Electron lonization (El) is a
common method used for this analysis.

Table 4: Mass Spectrometry Data

m/z Value Interpretation Method Reference

[M]* (Monoisotopic
209.05 EI-MS [1][3]
Mass)

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of spectroscopic data.

A common synthetic route involves the condensation reaction between L-cysteine and
benzaldehyde.[2]
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e Reactants: L-cysteine (1.0 eq) and benzaldehyde (1.0 eq).
o Solvent: Ethanol is typically used as the reaction solvent.

e Procedure: The reactants are mixed in ethanol and stirred vigorously at room temperature.
The reaction time can vary from 2 to 24 hours.[2][3]

o Work-up: The resulting precipitate is collected by suction filtration, washed with a cold
solvent such as diethyl ether or cold ethanol, and dried to yield the final product.[2][3]

 Instrumentation: *H and 3C NMR spectra are typically recorded on a 300 MHz or 400 MHz
spectrometer (e.g., Bruker).[2][3][7]

o Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-ds
or Acetone-de.[2][3]

o Data Recording: Chemical shifts are reported in parts per million (ppm) relative to an internal
standard (e.g., TMS).

e Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu) is used.

[7]

o Sample Preparation: The analysis can be performed on a solid sample using an Attenuated
Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2]

o Data Recording: The spectrum is recorded in the range of 4000-400 cm™1,

 Instrumentation: An Electron lonization Mass Spectrometer (EI-MS), such as a Finnigan-
MAT-311-A or Shimadzu GCMS-QP1000EX, is employed.[3][7]

o Method: The sample is introduced into the instrument, and mass spectra are recorded,
typically at 70 eV.[7]

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 2-Phenylthiazolidine-4-carboxylic acid.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Phenylthiazolidine-4-
carboxylic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218299#spectroscopic-data-nmr-ir-mass-spec-for-
2-phenylthiazolidine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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